Cas no 1804489-38-0 (3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde)
3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde
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- Inchi: 1S/C8H5Br2F2NO/c9-2-5-1-4(3-14)6(10)7(13-5)8(11)12/h1,3,8H,2H2
- InChI Key: AUZFMDAGHGYLLV-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)C=C(CBr)N=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 2.3
- Topological Polar Surface Area: 30
3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053637-1g |
3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde |
1804489-38-0 | 97% | 1g |
$1,460.20 | 2022-04-02 |
3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde
Introduction to 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1804489-38-0)
3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde, identified by its CAS number 1804489-38-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, a heterocyclic aromatic ring structure containing nitrogen, which is widely recognized for its diverse biological activities and industrial applications. The presence of multiple functional groups, including bromo, bromomethyl, and difluoromethyl substituents, along with an aldehyde moiety at the 4-position, makes this molecule a versatile intermediate in synthetic chemistry.
The aldehyde group in 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde serves as a reactive site for further functionalization, enabling the synthesis of more complex structures. This property is particularly valuable in drug discovery, where aldehydes are frequently employed in forming Schiff bases, heterocycles, and other pharmacophores. The bromo and bromomethyl substituents provide additional handles for cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, which are pivotal in constructing biaryl frameworks found in many active pharmaceutical ingredients (APIs). The difluoromethyl group, on the other hand, is known to enhance metabolic stability and binding affinity in drug molecules.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in developing novel therapeutic agents. For instance, studies have demonstrated that pyridine-based compounds exhibit inhibitory effects on various enzymes and receptors involved in metabolic disorders, infectious diseases, and cancer. The structural motif of 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde aligns well with these pharmacological targets, making it a promising scaffold for further exploration.
In the realm of agrochemicals, pyridine derivatives are widely used as intermediates in the synthesis of herbicides, fungicides, and insecticides. The unique combination of functional groups in 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde allows for the development of compounds with enhanced efficacy and environmental safety. For example, recent research has shown that pyridine-based herbicides can selectively target weed species while minimizing harm to crops. The reactivity of the aldehyde group, coupled with the electron-withdrawing nature of the difluoromethyl moiety, contributes to the potent activity of these agrochemicals.
The synthesis of 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with a pyridine precursor followed by selective halogenation and functional group introduction. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the desired substituents efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the structural integrity of the final product.
The compound's potential applications extend beyond pharmaceuticals and agrochemicals. In materials science, pyridine derivatives have been explored for their role in organic electronics and catalysis. The electron-deficient nature of the pyridine ring enhances charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Additionally, the presence of multiple reactive sites allows for further derivatization into ligands used in transition metal catalysis.
Recent studies have also highlighted the importance of green chemistry principles in the synthesis of complex molecules like 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. For instance, solvent-free reactions and catalytic methods have been explored to improve efficiency while maintaining high selectivity.
The biological activity of 3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde has been investigated through both computational modeling and experimental assays. Computational studies have predicted that modifications to the pyridine core can significantly alter binding interactions with biological targets. Experimental validation through high-throughput screening (HTS) has confirmed these predictions and provided insights into structure-activity relationships (SAR). These findings are crucial for guiding future drug design efforts.
The compound's versatility as an intermediate has also led to its use in combinatorial chemistry libraries. By systematically varying substituents around the pyridine ring, researchers can generate large libraries of compounds for screening against various biological targets. This approach has accelerated drug discovery pipelines by allowing rapid identification of lead compounds.
In conclusion,3-Bromo-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1804489-38-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it a valuable intermediate for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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